Product packaging for Sodium indoline-2-sulfonate(Cat. No.:CAS No. 26807-68-1)

Sodium indoline-2-sulfonate

Cat. No.: B016591
CAS No.: 26807-68-1
M. Wt: 221.21 g/mol
InChI Key: LHNPRQKIWHMSOA-UHFFFAOYSA-M
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Description

Sodium Indoline-2-sulfonate (CAS 26807-68-1) is a valuable building block in organic synthesis, particularly for the regioselective functionalization of indoles. This white, solid compound is water-soluble and is characterized by a melting point of 142-145°C. Its primary research application is as a pivotal intermediate in the synthesis of 5-substituted indole derivatives. This process leverages the "indole-indoline-indole" sequence, where the parent indole is first converted to the this compound salt. This transformation is critical because the resulting indoline sulfonate, being a substituted aniline, undergoes electrophilic substitution at the 5-position (para to the ring nitrogen). Subsequent treatment with base regenerates the indole ring, yielding 5-substituted indoles—a class of compounds with significant clinical relevance. This method provides a powerful pathway to access important scaffolds such as 5-bromoindole, 5-nitroindole, and 5-aminoindole, which are otherwise challenging to prepare with high regioselectivity starting directly from indole. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8NNaO3S B016591 Sodium indoline-2-sulfonate CAS No. 26807-68-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2,3-dihydro-1H-indole-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S.Na/c10-13(11,12)8-5-6-3-1-2-4-7(6)9-8;/h1-4,8-9H,5H2,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNPRQKIWHMSOA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635468
Record name Sodium 2,3-dihydro-1H-indole-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26807-68-1
Record name Sodium 2,3-dihydro-1H-indole-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Sodium Indoline 2 Sulfonate

Direct Synthesis from Indole (B1671886) and Sodium Bisulfite

The synthesis of sodium indoline-2-sulfonate is commonly achieved through the direct reaction of indole with an aqueous solution of sodium bisulfite, often in the presence of an alcohol co-solvent. mdma.chtandfonline.comscribd.com This process is a key step in what is known as the "Indole-Indoline-Indole" synthetic sequence, which allows for electrophilic substitution at the 5-position of the indole ring, a position not typically favored in direct substitutions of indole itself. mdma.chtandfonline.comscribd.com The reaction yields this compound as a stable, solid product. mdma.ch

Reaction Conditions and Optimization

The efficiency and outcome of the synthesis are highly dependent on the specific reaction conditions, which have been refined to maximize yield and product purity.

The reaction is typically performed in a mixed solvent system, most commonly aqueous ethanol (B145695). mdma.chtandfonline.com The indole is first dissolved in ethanol and this solution is then added to an aqueous solution of sodium bisulfite. mdma.ch The use of other alcohol-based organic solvents, such as methanol (B129727), has also been reported. google.com The ratio of the organic solvent to water is a critical parameter that has been optimized to improve reaction yields. mdma.ch Studies have shown that reducing the amount of ethanol and increasing the amount of water can lead to consistently higher yields. mdma.ch

Table 1: Solvent Systems in the Synthesis of this compound
Indole AmountOrganic SolventSolvent VolumeAqueous NaHSO₃ VolumeReference
11.7 g (0.1 mole)Ethanol25 ml80 ml mdma.chtandfonline.com
50 gEthanol100 ml300 ml
23.4 gEthanol50 ml160 ml guidechem.com
140 kgEthanol250 kg900 kg (30% solution) google.com
140 kgMethanol700 kg840 kg (23% solution) google.com

The synthesis is generally conducted at or near room temperature. mdma.chguidechem.com Specific temperature ranges cited in the literature include 20-30°C and 25-28°C. google.comguidechem.com The reaction is typically allowed to proceed for an extended period with stirring, commonly ranging from 15 to 24 hours, to ensure completion. mdma.chgoogle.comguidechem.com During this time, the reaction mixture may undergo several color changes, eventually forming a thick slurry as the product precipitates. mdma.ch

Table 2: Temperature and Duration for this compound Synthesis
TemperatureReaction DurationReference
Room Temperature20 hours mdma.chtandfonline.com
Room TemperatureOvernight (~12-24 hours)
20-30°C15-30 hours google.com
25-28°C24 hours guidechem.com

The molar ratio of indole to sodium bisulfite is a key factor in the synthesis. An excess of sodium bisulfite is generally used to drive the reaction towards completion. For instance, procedures have been described where a solution of 0.1 mole of indole is reacted with a solution containing 23.4 g of sodium bisulfite (which is over 0.2 moles, depending on the purity). mdma.chtandfonline.com Another example uses 50g of indole (approx. 0.43 moles) with 100g of sodium bisulfite (approx. 0.96 moles). A detailed analysis of multiple experimental runs concluded that a slight increase in the proportion of bisulfite contributes to achieving higher yields. mdma.ch

Table 3: Stoichiometry of Reactants for this compound Synthesis
IndoleSodium BisulfiteApproximate Molar Ratio (Indole:NaHSO₃)Reference
11.7 g (0.1 mole)23.4 g (59% as SO₂)~1:2.2 mdma.ch
50 g100 g~1:2.2
23.4 g46.8 g1:2.2 guidechem.com
Temperature and Reaction Duration

Mechanistic Pathways of Indole Sulfonation

The formation of this compound from indole and sodium bisulfite proceeds via a nucleophilic addition mechanism. tandfonline.com In this reaction, the bisulfite ion (HSO₃⁻) acts as a nucleophile, attacking the electron-deficient C2 position of the indole ring. This breaks the C2-C3 double bond and leads to the formation of the more stable, saturated indoline (B122111) ring system with the sulfonate group attached at the second carbon. tandfonline.comscribd.com The reaction is reversible and the resulting indoline-2-sulfonate salt can revert to indole, particularly in the presence of heat or water. mdma.ch

Yield Optimization and Purity Considerations

Initial reports of this reaction cited yields of around 68%. tandfonline.com However, subsequent detailed examination and optimization of the reaction parameters have led to significant improvements. mdma.chtandfonline.com By implementing a combination of longer stirring times, adjusting the solvent ratio to include less ethanol and more water, and using a slight excess of sodium bisulfite, yields have been consistently reported to be above 97%. mdma.chscribd.com Large-scale preparations (1-3 moles) have also successfully achieved yields exceeding 98%. mdma.ch

The product, this compound, is typically isolated as a white, crystalline solid by filtration from the reaction slurry. mdma.ch It is then washed with solvents like methanol and ether to remove unreacted starting materials and byproducts. mdma.ch Detailed characterization has revealed that the compound is isolated as a stable monohydrate, a fact confirmed by elemental analysis and NMR spectroscopy, which shows a signal for the water of hydration. mdma.chtandfonline.com The purity of the isolated product has been reported to be as high as 97%. guidechem.com

Electrochemical Synthetic Approaches to Indole-Containing Sulfonates

Electrochemical methods have emerged as a powerful and sustainable tool for the synthesis of complex organic molecules, including indole-containing sulfonates. These techniques offer advantages such as mild reaction conditions, high atom economy, and the avoidance of harsh chemical oxidants. researchgate.net

Three-Component C-H Functionalization of Indoles

A notable electrochemical approach involves the three-component C-H functionalization of indoles with sodium bisulfite and various alcohols. acs.orgnih.gov This method provides a direct and efficient route to structurally diverse indole-containing sulfonate esters. acs.org The reaction is typically carried out in an undivided cell, which simplifies the experimental setup. acs.orgresearcher.life A key advantage of this protocol is that it proceeds without the need for metal catalysts or external oxidants, making it an environmentally benign process. acs.orgresearcher.life The reaction demonstrates broad substrate scope and good functional group tolerance, yielding moderate to good amounts of the desired products. acs.orgresearcher.life

The following table summarizes the key features of this electrochemical method:

FeatureDescriptionReference
Reaction Type Three-component C-H functionalization acs.orgnih.gov
Reactants Indoles, Sodium Bisulfite, Alcohols acs.org
Reaction Setup Undivided electrolysis cell acs.orgresearcher.life
Catalyst/Oxidant None required acs.orgresearcher.life
Key Advantage Sustainable and convenient synthesis acs.orgnih.gov
Product Indole-containing sulfonate esters acs.org

Role of Sodium Bisulfite and Alcohols in Electrochemical Reactions

In the electrochemical synthesis of indole-containing sulfonates, sodium bisulfite (NaHSO₃) and alcohols play crucial roles. Sodium bisulfite, a cost-effective and easy-to-handle inorganic salt, serves as the SO₂ source. acs.org Through anodic oxidation, sodium bisulfite is converted into a sulfite (B76179) radical anion. acs.org

This sulfite radical anion then reacts with an alcohol present in the reaction mixture to generate a key intermediate: the alkoxysulfonyl radical. acs.org The formation of this alkoxysulfonyl radical is a critical step that enables the subsequent functionalization of the indole ring. acs.org This process represents a novel pathway for constructing a diverse range of sulfonate esters. acs.org The use of inorganic sulfites like sodium bisulfite in combination with alcohols provides a direct and efficient method for the synthesis of indoyl sulfonate esters under mild, undivided electrolysis cell conditions. acs.org

Mechanistic Insights into Radical-Radical Pathways in Electrochemical Synthesis

Mechanistic studies suggest that the electrochemical synthesis of indole-containing sulfonate esters proceeds through a radical-radical coupling mechanism. acs.orgresearcher.life The process is initiated by the anodic oxidation of sodium bisulfite to form a sulfite radical anion. acs.org This radical anion then reacts with an alcohol to produce an alkoxysulfonyl radical. acs.org

Concurrently, the indole substrate can also be oxidized at the anode to generate an indole radical cation. beilstein-journals.org The final and key step in the formation of the product is the coupling of the alkoxysulfonyl radical with the indole radical cation. acs.org This radical-radical pathway is supported by experimental evidence and previous reports on similar electrochemical reactions. acs.org The absence of a reaction when radical scavengers are introduced further points to the involvement of radical intermediates in this transformation. researchgate.net

Alternative or Indirect Synthetic Routes to Related Sulfonated Indoline Structures

While electrochemical methods offer a direct route to sulfonated indoles, alternative and indirect synthetic strategies have also been developed for related sulfonated indoline structures. One such method involves the direct displacement of a benzylic chloride with sodium sulfite, followed by the formation of a sulfonamide. beilstein-journals.org

Another approach is the palladium-catalyzed Negishi coupling, which has been utilized to create a diverse library of benzylic sulfonamides in high yields. beilstein-journals.org Additionally, methods for the selective C-H olefination of indolines have been reported, which can be a precursor step to introduce functionality that could be later converted to a sulfonate group. For instance, a vinyl sulfonate can be directly introduced at the C5 position of an indoline using a palladium/S,O-ligand catalyst system. acs.org

The synthesis of N-acetyl-indoline-2-sulfonic acid sodium salt has been achieved by treating indolin-2-sulfonic acid sodium salt with acetic anhydride (B1165640). chemicalbook.com This demonstrates a straightforward functionalization of a pre-existing sulfonated indoline core.

Furthermore, a variety of synthetic routes exist for creating the core indole structure itself, which can then potentially be subjected to sulfonation. These include classic methods like the Fischer and Bischler–Möhlau indole syntheses, as well as more modern palladium-catalyzed approaches like the Larock indole synthesis. beilstein-journals.org These foundational methods provide access to a wide range of indole derivatives that could serve as starting materials for subsequent sulfonation reactions.

Derivatives of Sodium Indoline 2 Sulfonate

N-Acetylation: Synthesis of Sodium 1-Acetylindoline-2-Sulfonatemdma.chchemicalbook.comclearsynth.comnih.gov

The acetylation of the nitrogen atom in sodium indoline-2-sulfonate is a key step in modifying its reactivity and preparing it for further functionalization. This reaction yields sodium 1-acetylindoline-2-sulfonate, a more stable intermediate for subsequent synthetic transformations. mdma.ch

The N-acetylation of this compound is commonly achieved using acetic anhydride (B1165640). mdma.chchemicalbook.comchemcess.com In a typical procedure, a slurry of this compound in acetic anhydride is heated. mdma.chchemicalbook.com The reaction is often carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. chemicalbook.com The temperature is carefully controlled, initially heating to around 70°C for a period of time, followed by an increase to 90°C to ensure the completion of the reaction. mdma.chchemicalbook.com Upon cooling, the product, sodium 1-acetylindoline-2-sulfonate, precipitates as a solid and can be collected by filtration. chemicalbook.commdma.ch The resulting solid is often washed with a solvent like ethyl acetate (B1210297) to remove any residual acetic anhydride and other impurities. chemicalbook.com

The yield and purity of sodium 1-acetylindoline-2-sulfonate are significantly influenced by the reaction parameters. Following a specific temperature profile—heating at 70°C for 2 hours and then at 90°C for 30 minutes—has been reported to produce the product in high yield (90%) and purity (95%). chemicalbook.com The use of a slight excess of acetic anhydride can help to drive the reaction to completion. The workup procedure, including washing the filtered product with ethyl acetate, is crucial for removing impurities and obtaining a high-purity product. chemicalbook.com It has been noted that the isolated sodium 1-acetylindoline-2-sulfonate can exist as a hemihydrate, which is stable even after drying under vacuum at elevated temperatures. mdma.ch

Reaction Conditions (e.g., Acetic Anhydride)

Substitution Reactions on the Indoline (B122111) Ring System

The presence of the acetyl group on the nitrogen and the sulfonate group at the 2-position modifies the electronic properties of the indoline ring, directing subsequent electrophilic substitution reactions primarily to the 5-position. mdma.ch

Sodium 1-acetylindoline-2-sulfonate is a key intermediate for introducing various substituents at the 5-position of the indole (B1671886) ring. mdma.ch This is a significant advantage over direct substitution on indole, which typically occurs at the 3-position. mdma.chbhu.ac.in Examples of such transformations include bromination, cyanation, and nitration to ultimately yield 5-bromoindole, 5-cyanoindole, and 5-nitroindole (B16589), respectively, after regeneration of the indole ring. mdma.ch

The protection of the nitrogen with an acetyl group and the presence of the sulfonate group at the 2-position effectively deactivates the pyrrole (B145914) ring towards electrophilic attack. This directs incoming electrophiles to the 5-position of the benzene (B151609) ring, which is para to the nitrogen atom. mdma.ch This method provides excellent regiocontrol, which is often a challenge in indole chemistry. mdma.chikm.org.my For instance, nitration of sodium 1-acetylindoline-2-sulfonate with fuming nitric acid in glacial acetic acid leads to the formation of the 5-nitro derivative. mdma.ch However, it is noteworthy that the choice of nitrating agent can influence the regioselectivity, as using acetyl nitrate (B79036) has been reported to favor nitration at the 7-position. google.com

After the electrophilic substitution at the 5-position, the final step is the regeneration of the indole ring. This is typically achieved by treating the substituted sodium 1-acetylindoline-2-sulfonate derivative with a base, such as sodium hydroxide (B78521). mdma.chmdma.ch This treatment removes both the acetyl group from the nitrogen and the sulfonate group from the 2-position, leading to the formation of the desired 5-substituted indole. mdma.ch This "Indole-Indoline-Indole" synthetic sequence provides a powerful and versatile method for the preparation of a variety of 5-substituted indoles. mdma.ch

Regioselectivity and Control

Nitration at the 7-Position (e.g., 7-Nitroindoles)

A significant application of the indoline-2-sulfonate strategy is the regioselective synthesis of 7-nitroindoles. google.com Direct nitration of indole typically results in polymerization or substitution at other positions. bhu.ac.in However, by using an N-protected form of indoline-2-sulfonate, the reaction can be precisely directed.

The process begins with the acetylation of this compound to form sodium 1-acetylindoline-2-sulfonate. scribd.comgoogle.com When this acetylated intermediate is nitrated using acetyl nitrate (formed from nitric acid and acetic anhydride), nitration occurs unexpectedly and preferentially at the 7-position of the indoline ring. google.com This is in contrast to nitration with fuming nitric acid in glacial acetic acid, which favors substitution at the 5-position. google.com The subsequent hydrolysis of the resulting N-acetyl-7-nitroindoline-2-sulfonate intermediate under basic conditions, such as with sodium hydroxide, accomplishes three transformations simultaneously: elimination of the sulfonate group, removal of the N-acetyl group, and dehydrogenation of the indoline ring to regenerate the aromatic indole core. This sequence yields high-purity 7-nitroindole. google.com

Table 1: Key Stages in the Synthesis of 7-Nitroindole

Step Reactant(s) Reagent(s) Product Key Outcome Source(s)
1 Indole Sodium Bisulfite (NaHSO₃) This compound Protection of the C2-C3 double bond google.com
2 This compound Acetic Anhydride Sodium 1-acetylindoline-2-sulfonate N-protection and activation for regioselective nitration scribd.comgoogle.com
3 Sodium 1-acetylindoline-2-sulfonate Acetyl Nitrate (from HNO₃/Acetic Anhydride) N-acetyl-7-nitroindoline-2-sulfonate intermediate Regioselective nitration at the C7 position google.com

C-H Functionalization Strategies for Diverse Substituents

Modern synthetic methods have expanded the utility of indole functionalization through direct C-H activation. One innovative approach is the electrochemical three-component C-H functionalization of indoles using sodium bisulfite and various alcohols. acs.orgnih.gov This method provides a sustainable and convenient route to construct structurally valuable indole-containing sulfonate esters. acs.org

The protocol is notable for proceeding in an undivided electrochemical cell without the need for metal catalysts or external chemical oxidants. nih.govresearcher.life It demonstrates a broad substrate scope and excellent tolerance for various functional groups. acs.org Preliminary mechanistic studies suggest that the reaction may proceed through a radical-radical pathway, where an alkoxysulfonyl radical species is generated and subsequently engages in the functionalization of the indole ring. acs.orgresearchgate.net This strategy represents a significant advance in creating diverse sulfonate ester derivatives of indole. researcher.life

Synthesis of Indole Acetic Acid Sulfonate Derivatives

Researchers have developed synthetic methods to produce novel indole acetic acid sulfonate derivatives. researchgate.netrsc.org These compounds merge the structural features of indole-3-acetic acid (IAA), a well-known auxin, with a sulfonate group, creating a distinct class of molecules. rsc.orgjmb.or.kr

Reaction Pathways and Characterization

A short and efficient method has been reported for the synthesis of a series of substituted indole acetic acid sulfonate derivatives. rsc.org The general pathway involves the reaction of substituted indole-3-acetic acids with a sulfonating agent to introduce the sulfonate moiety. The resulting products are characterized using standard spectroscopic techniques to confirm their molecular structure.

The synthesis of these non-nucleotide based small molecules has been detailed, leading to a library of compounds (e.g., 5a-5o). researchgate.netrsc.org The characterization data from these studies provide the structural confirmation of the newly synthesized indole acetic acid sulfonate derivatives. researchgate.net

Other Functionalizations and Their Synthetic Utility

The strategic use of this compound extends beyond nitration. The intermediate is valuable in multi-step syntheses requiring selective functionalization of the indole nucleus.

Synthesis of Dienes for Diels-Alder Reactions: this compound monohydrate can be prepared from indole and subsequently N-acetylated. metu.edu.tr This intermediate can then be further elaborated. For instance, after bromination at the desired position and subsequent base treatment to regenerate the indole ring, the resulting bromo-indole can be converted into an indole-based diene. These dienes are valuable precursors for constructing complex carbazole (B46965) derivatives through Diels-Alder reactions. metu.edu.tr

C-H Functionalization for API Synthesis: In the synthesis of complex active pharmaceutical ingredients (APIs) like silodosin, functionalization of the indoline core at specific positions is critical. unimi.it Strategies have been developed for the regioselective introduction of substituents at the C5 and C7 positions, which can involve nitration and other transformations where protecting the indole core as a sulfonate derivative could be a viable strategy. unimi.it

Direct C2-Sulfonylation: While not starting from indoline-2-sulfonate, related direct C-H functionalization methods have been developed that introduce sulfur-containing groups to the indole ring. For example, the direct C-2 sulfonylation of N-substituted indoles can be achieved using sodium arylsulfinates, yielding 2-sulfonyl indoles. rsc.org This highlights the broader interest in synthesizing indole-sulfur compounds.

Mechanistic Investigations of Reactions Involving Sodium Indoline 2 Sulfonate

Hydrolysis Mechanisms and Stability Studies

Sodium indoline-2-sulfonate exhibits notable instability, particularly towards heat and water, readily reverting to its parent compound, indole (B1671886). mdma.ch Detailed studies have revealed that the compound is typically isolated as a monohydrate. mdma.ch The presence of this water of hydration was confirmed by infrared spectroscopy, which showed two distinct bands in the amine region: one for the N-H stretch at 3290 cm⁻¹ and another for the water of hydration at 3490 cm⁻¹. mdma.ch

The inherent instability and tendency to hydrolyze were further investigated using Nuclear Magnetic Resonance (NMR). An NMR study of this compound in DMSO-d₆ confirmed the presence of water in the crystal lattice. mdma.ch When the sample was left in the NMR probe at approximately 35°C, significant changes were observed in the spectra over a 40-hour period, demonstrating a gradual reversion to indole. mdma.ch This confirms that the compound can hydrolyze back to indole using only its own water of hydration. mdma.ch

Intentional hydrolysis is a key step in synthetic sequences where this compound is used for purification. The process typically involves refluxing the intermediate in an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, for 12 to 20 hours. google.com Upon cooling, the high-purity indole crystallizes out of the solution. google.com

Table 1: Spectroscopic and Stability Data for this compound Monohydrate

Parameter Observation Significance Reference
Infrared Spectroscopy Sharp bands at 3290 cm⁻¹ (N-H) and 3490 cm⁻¹ (H₂O) Confirms the compound is isolated as a monohydrate. mdma.ch
NMR Spectroscopy (DMSO-d₆) Signal at 3.30 ppm Attributed to the water of hydration. mdma.ch
Stability Study (NMR) Gradual reversion to indole over 40 hours at 35°C Demonstrates instability and hydrolysis even without an external water source. mdma.ch
Forced Hydrolysis Reflux with NaOH or KOH solution for 12-20h Standard procedure to regenerate indole from the sulfonate intermediate. google.com

Role as an Intermediate in Multi-step Synthesis (e.g., Indole-Indoline-Indole Sequence)

This compound is a cornerstone intermediate in the "Indole-Indoline-Indole" synthetic sequence, a powerful method for producing 5-substituted indoles. mdma.ch The synthesis begins with the reaction of indole with an aqueous ethanolic solution of sodium bisulfite, which yields this compound. mdma.ch This initial step effectively protects the otherwise highly reactive C2-C3 double bond of the indole ring.

The crucial aspect of this intermediate is that its electronic character resembles that of a substituted aniline (B41778). mdma.ch In indole itself, the most reactive position for electrophilic aromatic substitution is C3. mdma.chwikipedia.org However, in this compound, the aniline-like nitrogen atom directs electrophilic substitution to the para position, which corresponds to the C5 position of the original indole ring. mdma.ch This altered regioselectivity is the key to the synthetic utility of the sequence.

After the desired electrophile is introduced at the C5 position, the final step involves treatment with a base to regenerate the aromatic indole ring, now bearing a substituent at C5. mdma.ch This sequence has been successfully employed to prepare a variety of 5-substituted indoles, including 5-bromoindole, 5-cyanoindole, and 5-nitroindole (B16589), often with improved yields compared to direct substitution methods. mdma.ch

Mechanistic Studies of Electrophilic Aromatic Substitution on Activated Indoline-2-Sulfonate

The mechanism of electrophilic aromatic substitution on the indoline-2-sulfonate intermediate is governed by the principles of aniline chemistry. The lone pair of electrons on the nitrogen atom is not part of the benzene (B151609) ring's aromatic system and can be donated into the ring through resonance, thereby activating it towards electrophilic attack. pearson.commasterorganicchemistry.com This electron donation increases the electron density at the ortho and para positions relative to the nitrogen atom. In the case of the indoline (B122111) structure, the C5 position is para to the nitrogen, making it the primary site for electrophilic substitution. mdma.ch

Table 2: Comparison of Regioselectivity in Electrophilic Substitution

Compound Most Reactive Position Mechanistic Reason Reference
Indole C3 Enamine-like reactivity of the pyrrole (B145914) ring; substitution preserves benzene aromaticity. mdma.chwikipedia.org
This compound C5 Aniline-like structure; nitrogen's lone pair activates the para position (C5). mdma.ch

Radical Pathways in Sulfonylation and Sulfenylation Reactions

While many reactions of this compound proceed via ionic mechanisms, related sulfonylation and sulfenylation reactions involving indoles, indolines, and sulfinates can also occur through radical pathways. These methods provide alternative routes to sulfur-containing heterocyclic compounds.

Electrosynthesis offers a green and efficient alternative for generating radical species without the need for chemical oxidants. An electrochemical three-component reaction involving indoles, sodium bisulfite, and alcohols has been developed to synthesize indole-containing sulfonate esters. acs.orgnih.gov Preliminary mechanistic investigations of this process suggest the involvement of a radical-radical pathway. acs.orgnih.gov

In a related approach, alkoxysulfonyl radicals can be generated via the electrochemical anodic oxidation of inorganic sulfites, such as sodium sulfite (B76179) (Na₂SO₃), in the presence of alcohols. rsc.orgrsc.org The proposed mechanism involves the oxidation of the sulfite to a sulfite radical anion at the anode, which is then trapped by an alcohol to form the key alkoxysulfonyl radical. rsc.org This radical can then participate in subsequent reactions, such as the difunctionalization of alkenes. rsc.orgrsc.org Another electrochemical method for synthesizing aryl sulfonates from sodium sulfinates and phenols has been shown through cyclic voltammetry experiments to involve a free radical process where the sulfinate is oxidized first. sioc-journal.cn

Transition metals are effective catalysts for a variety of reactions involving sulfonates and related compounds, often proceeding through radical intermediates. An efficient copper-catalyzed method for the direct C7-sulfonylation of indolines using arylsulfonyl chlorides has been developed. sci-hub.sesci-hub.se Mechanistic studies, including the use of radical scavengers which significantly inhibited the reaction, indicate that a sulfonyl radical is likely involved in this transformation. sci-hub.sesci-hub.se The proposed mechanism involves the C-H activation of the indoline by the copper catalyst to form a metallacycle intermediate, followed by reaction with a sulfonyl radical generated from the arylsulfonyl chloride. sci-hub.se

Other transition metals have also been employed. Palladium-catalyzed transformations have been shown to cleave the S–O bond of sulfonates, opening new perspectives for their use as electrophiles in cross-coupling reactions. acs.org Furthermore, copper(II) bromide has been used to induce a radical relay addition/cyclization of activated alkenes with thiosulfonates, leading to the synthesis of sulfonated indolo[2,1-a]isoquinolines. rsc.org

Academic and Research Applications of Sodium Indoline 2 Sulfonate

Precursor in the Synthesis of Substituted Indoles

One of the most prominent applications of sodium indoline-2-sulfonate is its use as a starting material for the synthesis of substituted indoles. The "Indole-Indoline-Indole" synthetic sequence, which utilizes this salt, provides a powerful method for introducing substituents at the 5-position of the indole (B1671886) ring, a position that is often difficult to functionalize directly. mdma.chscribd.comtandfonline.com This strategy is based on the reaction of indole with aqueous ethanolic sodium bisulfite to produce this compound. mdma.chtandfonline.com This intermediate, being a substituted aniline (B41778), readily undergoes electrophilic substitution at the para position (the 5-position of the indole ring) to the ring nitrogen. mdma.chscribd.comtandfonline.com Subsequent treatment with a base regenerates the aromatic indole ring, now bearing a substituent at the 5-position. mdma.ch

Synthesis of 5-Substituted Indoles (e.g., Analogs of Melatonin)

The synthesis of 5-substituted indoles is of particular importance due to the prevalence of this structural motif in clinically used drugs and biologically significant molecules like melatonin (B1676174). mdma.chtandfonline.com Melatonin, a hormone produced by the pineal gland, is involved in numerous physiological and psychological processes. mdma.chtandfonline.com Consequently, the development of synthetic routes to its 5-substituted analogs is an active area of research.

The use of this compound has proven to be an effective strategy for preparing these analogs. For instance, researchers have successfully synthesized a variety of 5-substituted indoles, including 5-bromoindole, 5-cyanoindole, and 5-nitroindole (B16589), in high yields using this methodology. tandfonline.com These compounds serve as crucial precursors for more complex melatonin analogs. The process typically involves the initial formation of this compound, followed by its acetylation to yield sodium 1-acetylindoline-2-sulfonate. mdma.chscribd.com This acetylated intermediate can then undergo various electrophilic substitution reactions to introduce the desired substituent at the 5-position. Finally, removal of the acetyl and sulfonate groups regenerates the indole ring system. tandfonline.com

A significant advantage of this method is the high yields achievable for the key intermediates. For example, the synthesis of this compound can exceed 97% yield, and its acetylated derivative can be obtained in 82-85% yield through optimized reaction conditions. scribd.comtandfonline.com This efficiency makes the "Indole-Indoline-Indole" sequence a practical and scalable approach for the synthesis of 5-substituted indoles.

Synthesis of Other Biologically Relevant Indole Derivatives

Beyond melatonin analogs, this compound is a key intermediate in the synthesis of a broad spectrum of biologically relevant indole derivatives. The indole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. nih.govacs.orgacs.org The ability to selectively introduce substituents at various positions of the indole nucleus is crucial for the development of new therapeutic agents.

The "Indole-Indoline-Indole" synthetic sequence has been successfully employed to prepare a range of 5-substituted indoles with potential biological activity. mdma.chtandfonline.com For example, 5-aminoindole, which can be prepared from the corresponding 5-nitroindole precursor, is a valuable building block for further chemical modifications. tandfonline.com The versatility of this method allows for the introduction of various functional groups at the 5-position, opening avenues for the synthesis of diverse libraries of indole derivatives for biological screening.

Furthermore, modifications to the reaction conditions can lead to the formation of other substituted indoles. For example, nitration of sodium 1-acetylindoline-2-sulfonate with acetyl nitrate (B79036) has been shown to yield 7-nitroindoline, providing a route to 7-substituted indoles. google.com This highlights the tunability of the reaction and its potential for accessing a wider range of substituted indole isomers.

Role in the Development of Novel Organic Reactions and Methodologies

The unique reactivity of this compound and its derivatives has also played a role in the development of new organic reactions and synthetic methodologies. These advancements focus on improving the efficiency, selectivity, and environmental friendliness of chemical transformations.

C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C–H) bonds is a major goal in modern organic synthesis as it offers a more atom-economical and step-efficient approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govacs.orgsigmaaldrich.com The indole nucleus, with its multiple C-H bonds, presents a significant challenge in terms of site-selectivity. nih.govacs.orgacs.org

While direct C-H functionalization of the indole ring often favors the C2 or C3 positions, accessing the benzene (B151609) portion (C4 to C7) is more challenging. nih.govacs.org Research in this area has explored the use of directing groups to control the regioselectivity of C-H activation. nih.govacs.org Although not a direct C-H functionalization in itself, the "Indole-Indoline-Indole" sequence utilizing this compound provides a reliable and high-yielding method for achieving functionalization at the C5 position, which can be considered a strategic approach to circumventing the challenges of direct C5-H activation. mdma.chtandfonline.com This method serves as a benchmark and a practical alternative in the broader context of developing site-selective indole functionalization strategies.

Green Chemistry Applications

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of indoles, a critical class of compounds, often involves harsh reaction conditions and the use of toxic reagents. rsc.org

The use of this compound in the "Indole-Indoline-Indole" sequence offers several advantages from a green chemistry perspective. The initial reaction of indole with sodium bisulfite is typically carried out in an aqueous ethanolic solution, a more environmentally benign solvent system compared to many organic solvents. mdma.ch Furthermore, the reagents themselves, such as sodium bisulfite, are relatively inexpensive and readily available. mdma.chgoogle.com The high yields often achieved in this sequence contribute to better atom economy and reduce waste generation. scribd.comtandfonline.com

Recent developments in indole synthesis have focused on multicomponent reactions (MCRs) that combine multiple starting materials in a single step, often under mild conditions. rsc.org While the "Indole-Indoline-Indole" sequence is a multi-step process, its efficiency and use of less hazardous materials align with the broader goals of developing more sustainable synthetic routes to valuable indole derivatives.

Applications in Medicinal Chemistry Research

The indole scaffold is a cornerstone of medicinal chemistry, with a vast number of indole-containing compounds exhibiting a wide range of biological activities. nih.govacs.orgresearchgate.net The ability to synthesize diverse libraries of substituted indoles is therefore of paramount importance for drug discovery and development.

This compound, as a key precursor for 5-substituted indoles, plays a significant role in this field. mdma.chtandfonline.com By providing access to a variety of 5-substituted indole building blocks, this compound facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For example, the synthesis of melatonin analogs with different substituents at the 5-position allows researchers to probe the structural requirements for binding to melatonin receptors and to develop agonists with improved properties. researchgate.netrsc.org

Furthermore, the introduction of sulfonate groups can be a strategy to improve the physicochemical properties of drug candidates, such as water solubility. acs.org While this compound itself is used as a synthetic intermediate, the broader concept of utilizing sulfonate-containing reagents is relevant in medicinal chemistry. For instance, a water-soluble melatonin derivative was synthesized by introducing a sulfonate group, which significantly increased its solubility and maintained its biological activity. acs.org

The versatility of the indole ring system allows for the development of compounds targeting a wide array of biological targets, including enzymes and receptors. acs.org The ability to functionalize the indole core at specific positions, facilitated by reagents like this compound, is crucial for the design and synthesis of novel therapeutic agents.

Discovery and Synthesis of Potential Bioactive Compounds

The indoline-2-sulfonate scaffold is instrumental in the synthesis of 5-substituted indoles, which are precursors to compounds with a broad spectrum of biological activities. mdma.ch The process typically involves the reaction of indole with aqueous ethanolic sodium bisulfite to form this compound. mdma.ch This intermediate then undergoes electrophilic substitution, such as nitration or halogenation, at the C5 position. Subsequent treatment with a base regenerates the aromatic indole ring, yielding the 5-substituted indole derivative. mdma.chscribd.com

This synthetic strategy has been employed to prepare precursors for medicinally important compounds. openmedicinalchemistryjournal.com For instance, the synthesis of 5-aminoindole, a compound whose derivatives are explored for various therapeutic applications, can be achieved through the nitration of the indoline-2-sulfonate intermediate followed by reduction. mdma.ch Researchers have also used this pathway to create a variety of indoline (B122111) derivatives, including those incorporating sulfonamide, urea, and thiourea (B124793) moieties, which have been investigated for their potential as antimicrobial, anti-inflammatory, and antidiabetic agents. banglajol.inforesearchgate.netresearchgate.net The versatility of the indoline-2-sulfonate intermediate makes it a valuable tool in drug discovery for generating novel heterocyclic compounds. openmedicinalchemistryjournal.comsolubilityofthings.com

Furthermore, derivatives such as indole acetic acid sulfonates have been synthesized as non-nucleotide based small molecules for biological screening. rsc.orgresearchgate.net The synthesis of these compounds often involves coupling indole-3-acetic acid with various substituted anilines or other amines, followed by sulfonation, demonstrating the modularity of using indole-based starting materials for creating potential bioactive agents. rsc.orgacs.org

Inhibitory Activity Studies (e.g., Ectonucleotidases, α-Glucosidase, α-Amylase)

Derivatives synthesized from or related to the indoline sulfonamide structure have shown significant inhibitory activity against several key enzymes, making them subjects of intense research.

Ectonucleotidases: Substituted indole acetic acid sulfonate derivatives have been identified as potent inhibitors of ectonucleotidases, a family of enzymes whose overexpression is linked to tumor development and immune evasion. rsc.orgresearchgate.net These enzymes, including ecto-nucleotide pyrophosphatase/phosphodiesterase 1 and 3 (ENPP1, ENPP3), tissue-nonspecific alkaline phosphatase (TNAP), and ecto-5'-nucleotidase (e5′NT or CD73), contribute to an adenosine-rich tumor microenvironment that promotes cancer growth. rsc.orgresearchgate.net By inhibiting these enzymes, these indole derivatives can decrease adenosine (B11128) levels, representing a potential strategy for cancer therapy. rsc.org

Several synthesized compounds demonstrated significant inhibitory potential. For example, derivative 5e was a highly potent inhibitor of h-ENPP1 with an IC₅₀ value of 0.32 ± 0.01 µM. rsc.org Compound 5j showed strong inhibition of h-ENPP3 (IC₅₀ = 0.62 ± 0.003 µM), while compound 5c was a powerful inhibitor of h-e5′NT (IC₅₀ = 0.37 ± 0.03 µM). rsc.org Additionally, compound 5g was found to be a notable inhibitor of h-TNAP with an IC₅₀ of 0.59 ± 0.08 µM. rsc.org

α-Glucosidase and α-Amylase: Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key therapeutic strategy for managing type-2 diabetes mellitus. banglajol.infomdpi.com Indole-based sulfonamide derivatives have emerged as effective inhibitors of these enzymes. researchgate.netcolab.ws A series of synthesized indole sulfonamides showed potent inhibitory activity against both α-glucosidase and α-amylase, with some analogues exhibiting significantly lower IC₅₀ values than the standard drug, acarbose. researchgate.netcolab.ws

For instance, in one study, analogues 5 and 8 were the most potent inhibitors against both enzymes, with IC₅₀ values for α-glucosidase at 1.10 ± 0.10 µM and 1.20 ± 0.10 µM, respectively, and for α-amylase at 0.40 ± 0.10 µM and 0.70 ± 0.10 µM, respectively. researchgate.netcolab.ws Another study on indoline-2,3-dione-based benzene sulfonamides also identified potent dual inhibitors, with compound 11 showing IC₅₀ values of 0.90 ± 0.10 µM for α-glucosidase and 1.10 ± 0.10 µM for α-amylase. nih.govacs.org

Inhibitory Activity of Indole Sulfonate/Sulfonamide Derivatives

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of select indole derivatives against various enzymes. Lower IC₅₀ values indicate greater potency.

Compound/DerivativeTarget EnzymeIC₅₀ Value (µM)Reference
Indole Acetic Acid Sulfonate 5e h-ENPP10.32 ± 0.01 rsc.org
Indole Acetic Acid Sulfonate 5j h-ENPP30.62 ± 0.003 rsc.org
Indole Acetic Acid Sulfonate 5g h-TNAP0.59 ± 0.08 rsc.org
Indole Acetic Acid Sulfonate 5c h-e5′NT0.37 ± 0.03 rsc.org
Indole Sulfonamide 5 α-Glucosidase1.10 ± 0.10 researchgate.netcolab.ws
Indole Sulfonamide 8 α-Glucosidase1.20 ± 0.10 researchgate.netcolab.ws
Indole Sulfonamide 5 α-Amylase0.40 ± 0.10 researchgate.netcolab.ws
Indole Sulfonamide 8 α-Amylase0.70 ± 0.10 researchgate.netcolab.ws
Indoline-2,3-dione Sulfonamide 11 α-Glucosidase0.90 ± 0.10 nih.govacs.org
Indoline-2,3-dione Sulfonamide 11 α-Amylase1.10 ± 0.10 nih.govacs.org
Indoline Derivative 4a α-Amylase52.1 (µg/mL) banglajol.info
Indoline Derivative 4b α-Amylase57.7 (µg/mL) banglajol.info

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For indole-based derivatives, SAR analyses have revealed that the nature and position of substituents on the aromatic rings significantly influence their biological activity. colab.wsdovepress.com

In the context of ectonucleotidase inhibitors, molecular docking studies of indole acetic acid sulfonate derivatives showed that the inhibitors engage in favorable interactions with key amino acid residues in the active sites of the target enzymes. rsc.org The binding modes were found to be competitive, un-competitive, or non-competitive depending on the specific compound and enzyme, highlighting the nuanced structure-function relationships. rsc.orgresearchgate.net

For α-glucosidase and α-amylase inhibitors, the substitution pattern around the phenyl ring of indole-based sulfonamides is a key determinant of inhibitory potential. colab.ws Studies on indoline-2,3-dione-based benzene sulfonamides showed that the inhibitory activity varied based on the type and position of substituents. acs.org For example, the presence of electron-withdrawing groups like nitro substituents resulted in a range of activities, which were also dependent on their specific location on the ring. acs.org Similarly, in another series of inhibitors, the presence of halogens (fluorine, chlorine, bromine) at the para position of the phenyl ring was found to be ideal for potent α-amylase and α-glucosidase inhibition. d-nb.info These SAR studies provide a rational basis for the future design of more effective and selective inhibitors. researchgate.netsemanticscholar.org

Potential in Material Science Research

The chemical scaffold of this compound and its derivatives also holds promise in the field of material science, particularly in the synthesis of advanced functional materials.

Synthesis of Carbazole (B46965) Derivatives for Optoelectronic Devices

Carbazole derivatives are a class of N-heterocyclic compounds that are highly valued in material science for their excellent charge transport properties and wide band gaps. metu.edu.trmetu.edu.tr These characteristics make them ideal building blocks for optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. metu.edu.trresearchgate.netrsc.org

The synthesis of functionalized carbazoles can be achieved through various methods, including the Diels-Alder reaction of indole-based dienes. metu.edu.trmetu.edu.tr The indoline-2-sulfonate pathway provides a strategic route to prepare the necessary 5-substituted indole precursors for these reactions. mdma.chmetu.edu.tr By starting with indole, forming the this compound intermediate, and then introducing specific functional groups at the 5-position, chemists can create tailored indole building blocks. These substituted indoles can then be converted into dienes and subsequently reacted to form complex carbazole structures with desired electronic and photophysical properties for device applications. metu.edu.tr

Development of Sulfonated Materials

The sulfonate group (–SO₃⁻) is a key functional group in the development of various advanced materials. Sulfonated materials, including polymers and solid acid catalysts, have a wide range of applications due to their unique properties such as ion-exchange capacity and acidity. uq.edu.au Sodium sulfinates (RSO₂Na), which are structurally related to sulfonates, are versatile building blocks for creating organosulfur compounds. rsc.org

This compound, as a stable sulfonated organic salt, can be considered a building block in this domain. mdma.ch The presence of the sulfonate group can impart specific properties to larger molecules or materials into which it is incorporated. For example, sulfonic acid-functionalized materials are widely used as solid acid catalysts in a plethora of organic synthesis reactions. uq.edu.au While direct applications of this compound in this context are still emerging, its structure represents a useful motif for designing novel sulfonated heterocyclic compounds that could be explored for catalytic, pharmaceutical, or material science applications. rsc.org

Analytical and Characterization Methods in Research Contexts

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, HRESIMS)

Spectroscopy is fundamental to the structural confirmation of sodium indoline-2-sulfonate, with each technique offering unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the proton environment of the molecule. Studies on this compound monohydrate using DMSO-d₆ as a solvent have provided key data. An NMR study confirmed the presence of water within the crystal lattice, identifying a signal at 3.30 ppm corresponding to the water of hydration. mdma.ch This study also observed the compound's instability in solution over time; a series of spectra taken over a 40-hour period at approximately 35°C showed a gradual reversion to indole (B1671886). mdma.ch

Infrared (IR) spectroscopy provides crucial information about the functional groups present in the molecule. In its monohydrate form, this compound exhibits two distinct, sharp bands in the amine region of the spectrum. mdma.ch A band at 3490 cm⁻¹ is attributed to the water of hydration, while the N-H stretch of the indoline (B122111) ring appears at 3290 cm⁻¹. mdma.ch The acetylated derivative, sodium 1-acetylindoline-2-sulfonate, has also been shown to exist as a hemihydrate, confirmed by an IR band indicating the presence of water even after drying under vacuum at 110°C. mdma.ch

Spectroscopic Data for this compound Monohydrate
TechniqueSolvent/MediumObserved Signal/BandAssignmentReference
1H NMRDMSO-d₆δ 3.30 ppmWater of Hydration mdma.ch
IRSolid State3490 cm⁻¹Water of Hydration (O-H Stretch) mdma.ch
3290 cm⁻¹N-H Stretch

High-Resolution Mass Spectrometry (HRESIMS) is an essential technique for confirming the molecular formula of a compound with high accuracy. While specific HRESIMS data for this compound is not detailed in the reviewed literature, the technique is widely applied to structurally related compounds. For instance, HRESIMS was used to establish the molecular formulas of novel indolo[3,2-a]carbazole alkaloids, demonstrating its utility in assigning unambiguous formulas to complex heterocyclic molecules. ethernet.edu.et For this compound (C₈H₈NNaO₃S), HRESIMS would be employed to verify its exact mass, distinguishing it from compounds with similar nominal masses.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the standard for assessing the purity of this compound and separating it from impurities. conicet.gov.arrjpponline.org Reversed-phase HPLC (RP-HPLC) is the most common approach for this class of compounds.

While a specific, detailed HPLC protocol for this compound was not found in the literature, methods for closely related compounds provide a clear framework. For example, the analysis of indoline and other indole derivatives is effectively performed using C18 columns. cetjournal.itunits.it Similarly, the purity of other sulfonated aromatic compounds is routinely determined using RP-HPLC, often with C8 or C18 stationary phases and UV detection. google.com A typical method would involve isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (such as a phosphate (B84403) or formic acid solution) and an organic modifier like acetonitrile (B52724) or methanol (B129727). cetjournal.itunits.it Purity levels are quantified by integrating the peak area of the main component relative to any impurity peaks. For the related compound Indigotindisulfonate sodium, HPLC is used to confirm purity levels greater than 99.5%. google.com

Elemental Analysis for Compositional Confirmation

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. This technique has been crucial in confirming the composition of this compound, particularly in verifying its hydration state. mdma.ch Research has shown that elemental analysis data for the synthesized compound is consistent with its formulation as a monohydrate (C₈H₈NNaO₃S·H₂O). mdma.ch Furthermore, the analysis was also used to confirm that the acetylated intermediate, sodium 1-acetylindoline-2-sulfonate, exists as a hemihydrate. mdma.ch This method serves as a fundamental check of stoichiometry and composition, complementing spectroscopic and crystallographic data.

Crystallographic Studies (e.g., Monohydrate Form)

Crystallographic studies, primarily single-crystal X-ray diffraction, provide unequivocal proof of a molecule's three-dimensional structure and its arrangement in a crystal lattice. Research has confirmed that this compound is isolated as a crystalline monohydrate. mdma.ch The presence of water within the crystal lattice was substantiated through both NMR and elemental analysis. mdma.ch

Future Research Directions and Unexplored Potential

Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The classical synthesis of sodium indoline-2-sulfonate involves the reaction of indole (B1671886) with sodium bisulfite in an aqueous ethanolic solution. mdma.ch While effective, this method presents opportunities for improvement in terms of yield, reaction time, and sustainability. Future research could focus on developing novel synthetic routes that are more efficient and environmentally friendly.

One promising avenue is the exploration of catalyst-free C-N coupling reactions. For instance, the polycondensation of 3,3′-diindolylmethane with activated difluoro monomers has been shown to produce high molecular weight polymers in high yields without the need for a catalyst. rsc.org Adapting such methodologies for the synthesis of this compound could lead to more sustainable processes. Furthermore, microwave-assisted synthesis has demonstrated the potential to improve reaction yields and shorten reaction times in the formation of indole derivatives, offering another avenue for process optimization. mdpi.com The development of electrochemical methods, which can proceed in an undivided cell without metal catalysts or oxidants, also presents a sustainable and convenient synthetic route for related indole-containing sulfonate esters. acs.org

A reexamination of the traditional synthesis has already shown that optimizing parameters like stirring time, solvent ratios, and bisulfite concentration can consistently lead to yields greater than 97%. mdma.chtandfonline.com Future work could build upon these findings by employing high-throughput screening of reaction conditions to further enhance efficiency.

Exploration of New Derivatization Strategies and Functional Group Transformations

The true potential of this compound lies in its utility as a scaffold for the synthesis of a wide array of substituted indoles. The sulfonate group at the 2-position effectively blocks this site, directing electrophilic substitution to the 5-position of the indole ring. mdma.chtandfonline.com This has been successfully exploited to synthesize various 5-substituted indoles, including 5-bromoindole, 5-cyanoindole, and 5-nitroindole (B16589). mdma.ch

Future research should focus on expanding the repertoire of derivatization strategies. This includes exploring a broader range of electrophiles for substitution at the 5-position and developing methods for functionalization at other positions of the indoline (B122111) ring. Modern techniques like C-H activation and cross-coupling reactions, which have been successfully applied to other indole systems, could be adapted for this compound and its derivatives. numberanalytics.com For example, transition metal-catalyzed reactions, such as those involving palladium, have proven effective in the synthesis of various indole alkaloids and could be explored for novel derivatizations. arabjchem.org

Furthermore, the development of new methods for the transformation of the sulfonate group itself could open up new synthetic possibilities. This might involve nucleophilic substitution reactions or reductive cleavage to introduce alternative functionalities at the 2-position after the desired modifications at the 5-position have been achieved. The synthesis of indole acetic acid sulfonate derivatives has demonstrated the potential for creating new classes of compounds with interesting biological activities. rsc.org

Expanded Biological Activity Profiling and Target Identification

Indole and its derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netunits.itmdpi.com While this compound itself is primarily an intermediate, its derivatives are of significant interest for their potential therapeutic applications. For instance, it serves as a precursor for the synthesis of 5-substituted analogs of melatonin (B1676174), a hormone involved in numerous physiological and psychological processes. mdma.ch

Future research should involve a systematic and expanded biological activity profiling of a diverse library of this compound derivatives. This could lead to the identification of novel lead compounds for drug discovery. For example, sulfonated indolo[2,1-a]isoquinolines have shown promising antitumor activities. rsc.org Similarly, indole-based sulfonamide derivatives have been evaluated for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.com

The exploration of these derivatives against a wider range of biological targets is warranted. This includes screening for activity against various cancer cell lines, pathogenic microbes, and key enzymes involved in disease pathways. The identification of specific molecular targets will be crucial for understanding the mechanism of action and for the rational design of more potent and selective therapeutic agents.

Computational and Theoretical Studies on Reaction Mechanisms and Molecular Interactions

Computational and theoretical chemistry can provide invaluable insights into the reactivity and properties of this compound and its derivatives. Density Functional Theory (DFT) calculations, for instance, can be used to predict the stability of different conformers, analyze electronic properties, and elucidate reaction mechanisms. dergipark.org.trresearchgate.net

Future computational studies could focus on several key areas. Firstly, a detailed theoretical investigation of the electrophilic substitution reactions on the this compound ring could help in predicting the regioselectivity and reactivity with different electrophiles. This would aid in the rational design of synthetic strategies. Secondly, molecular docking simulations can be employed to predict the binding modes and affinities of novel derivatives with biological targets, such as enzymes and receptors. mdpi.commdpi.com This can guide the selection of the most promising candidates for synthesis and biological evaluation.

Furthermore, theoretical studies can be used to understand the structure-activity relationships (SAR) of biologically active derivatives. By correlating molecular properties with observed biological activity, it is possible to develop predictive models that can accelerate the discovery of new therapeutic agents. mdpi.com Such studies have already been applied to other indole derivatives to understand their corrosion inhibition properties and potential applications in materials science. mdpi.comnih.gov

Integration into Advanced Materials and Nanotechnology Research

The unique chemical and physical properties of indole-based compounds make them attractive candidates for applications in materials science and nanotechnology. Indoline-based materials have been explored for creating smart surfaces with switchable wettability, where exposure to UV light can trigger a transition between hydrophobic and hydrophilic states. rsc.org

Future research could explore the integration of this compound and its derivatives into advanced materials. The sulfonate group, with its ionic nature, could be exploited to create self-assembling systems or to modify the surface properties of nanomaterials. For example, indoline-based dyes have been successfully used in dye-sensitized solar cells (DSSCs), and molecular engineering of the indoline structure has been shown to optimize their performance. researchgate.netnih.gov The introduction of a sulfonate group could enhance the solubility and binding of these dyes to the semiconductor surface, potentially improving device efficiency.

Furthermore, polymers containing indole moieties have been synthesized and shown to possess interesting photophysical and electrochemical properties, including strong solid-state fluorescence. rsc.org The incorporation of this compound into polymer backbones could lead to new functional materials with applications in organic electronics, sensors, and bio-imaging. The electrochemical activity of the indole ring also suggests potential for creating cross-linked films and electroactive materials. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.